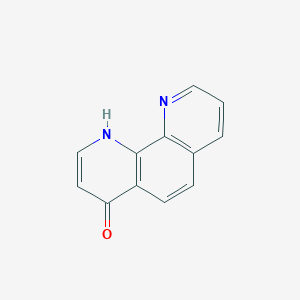
1,10-Phenanthrolin-4-ol
Descripción general
Descripción
1,10-Phenanthrolin-4-ol is a ligand used in mild, copper (II)-catalyzed cross-coupling of organoboronic acids and sulfinate salts, leading to aryl- and alkenylsulfones .
Synthesis Analysis
1,10-Phenanthrolin-4-ol has been used in the synthesis of a series of mono-N-oxides of 1,10-phenanthrolines. The parent compounds were oxidized by a green oxidant, peroxomonosulfate ion in acidic aqueous solution . It has also been used as a ligand in base-metal catalysts for alkene hydrosilylation .Molecular Structure Analysis
The molecular formula of 1,10-Phenanthrolin-4-ol is C12H8N2O . The structure of the molecule has been determined from the potential energy scan by varying the dihedral angles at B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
1,10-Phenanthrolin-4-ol has been used in copper-catalyzed cascade reactions . It has also been used in iron-catalyzed alkene hydrosilylation . The reaction of 1,10-phenanthroline and dicyanamide ligands with Cu(II) and Co(II) nitrates afforded the complexes .Physical And Chemical Properties Analysis
1,10-Phenanthrolin-4-ol has a molecular weight of 196.21 . Its absorption and electrochemical properties can be tuned by introducing or modifying substituents in its structure .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Iron(III) Complex of 1,10-Phenanthroline
Scientific Field
Inorganic Chemistry
Summary of Application
The study focuses on the synthesis and characterization of an iron(III) complex with 1,10-Phenanthroline. The complex has potential applications in various fields of chemistry due to its unique features.
Methods of Application
A simple method of direct stoichiometric addition at room temperature of solutions of 1,10-Phenanthroline (phen) to metal salt was used to synthesize the complex. The resultant metal salt-ligand mixture was stirred continuously for 30 minutes and left to stand at room temperature .
Results
The investigations showed a 1:3 metal-ligand molar ratio was formed. The maximum wavelength of absorption (λmax) for Fe(III) complexes of 1,10-phenanthroline was found to be 310 nm . The solubility profile of Fe(III) phenanthroline complex in various solvents was recorded .
Green and Convenient Approach for the Synthesis of 1,10-Phenanthrolines
Scientific Field
Green Chemistry
Summary of Application
The study presents a green and convenient approach for the synthesis of 1,10-phenanthrolines via a catalyst- and solvent-free condition. This method has potential applications in the development of environmentally friendly synthetic technologies.
Methods of Application
The reaction of substituted 1,10 phenanthroline via four-component cyclocondensation of 8-hydroxyquinoline, p-nitrobenzaldehyde, acetoacetanilide, and ammonium acetate was examined. The reaction mixture was irradiated at 100 W and 110 °C under the microwave (MW) method .
Results
The MW-assisted reactions in solvent-free conditions have gained popularity because of rapid reaction rate, cleaner reactions, higher atom economy, ease of manipulation, reducing the hazard, etc .
Functionalization of 1,10-Phenanthroline
Scientific Field
Organic Chemistry
Summary of Application
The study focuses on the synthesis strategies to functionalize 1,10-Phenanthroline in all positions. The functionalized phenanthroline ligands have found applications in almost every facet of chemistry .
Methods of Application
The authors compiled and categorized existing synthetic strategies for the stepwise polyfunctionalization of phen in various positions .
Results
The extensive use of substituted phenanthroline ligands with different metal ions has resulted in a diverse array of complexes tailored for numerous applications . These complexes have been utilized as sensitizers in dye-sensitized solar cells, as luminescent probes modified with antibodies for biomaterials, and in the creation of elegant supramolecular architectures .
Synthesis and Characterization of N-Oxides of 1,10-Phenanthroline
Scientific Field
Physical Chemistry
Summary of Application
The study explores the potential of N-oxides of 1,10-Phenanthroline. The strictly planar aromatic structure of 1,10-phenanthroline is expected to induce unique features of the corresponding N-oxides .
Methods of Application
The study involves the synthesis and characterization of N-oxides of 1,10-Phenanthroline .
Results
The potential of these compounds has not been fully explored yet .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1H-1,10-phenanthrolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c15-10-5-7-14-12-9(10)4-3-8-2-1-6-13-11(8)12/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYBEGHUZQSYII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C(=O)C=CN3)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395726 | |
| Record name | 1,10-Phenanthrolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Phenanthrolin-4-ol | |
CAS RN |
23443-31-4 | |
| Record name | 1,10-Phenanthrolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



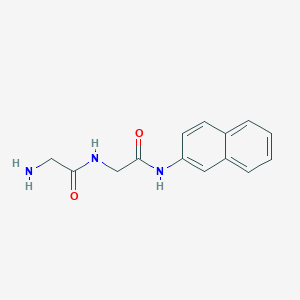
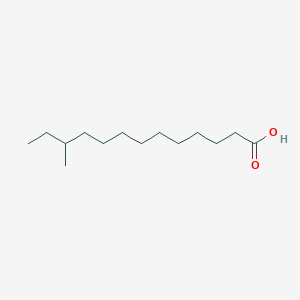
![Methyl 4-[2-(4-phenylphenyl)propan-2-yloxycarbonyloxy]benzoate](/img/structure/B1598505.png)
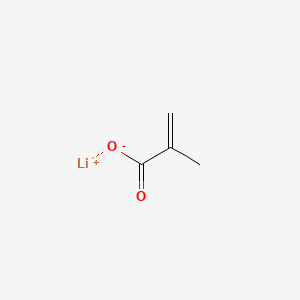
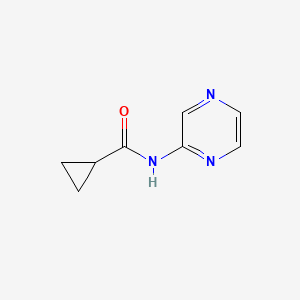
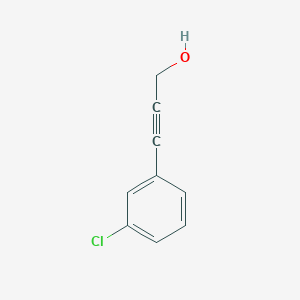
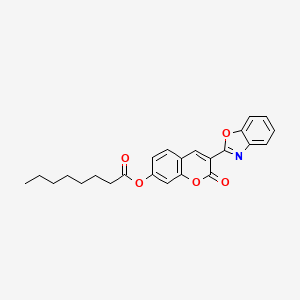
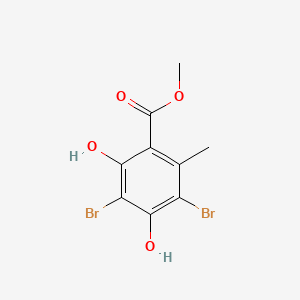
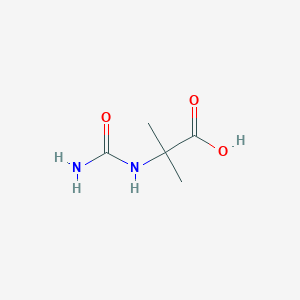
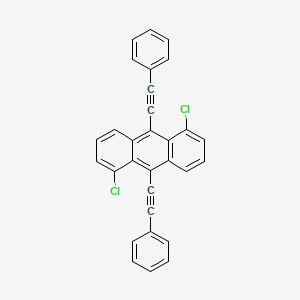
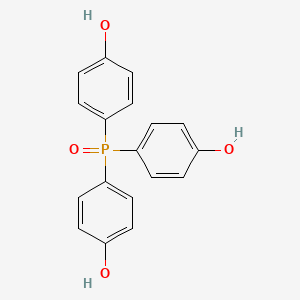
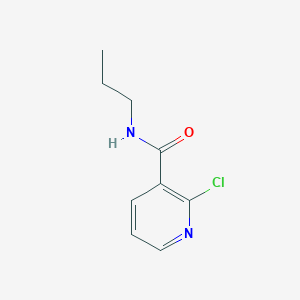
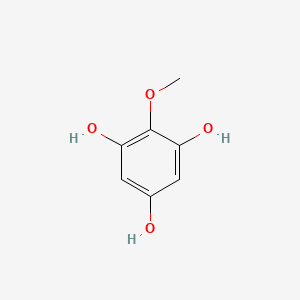
![2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl Prop-2-enoate](/img/structure/B1598525.png)